![molecular formula C7H8O2S B081417 4-(Methylsulfinyl)phenol CAS No. 14763-64-5](/img/structure/B81417.png)
4-(Methylsulfinyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-(Methylsulfinyl)phenol, such as 2,2′-Sulfinyl-bis(4-methyl phenol), involves reduction processes and has been detailed with spectroscopic and single crystal x-ray diffraction methods. This provides insights into the chemical pathways that can be adapted for the synthesis of this compound itself (Shockravi et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography, highlighting the specific crystalline forms and molecular dimensions which can give clues about the structure of this compound (B. Al-Hourani et al., 2020).
Chemical Reactions and Properties
Electrochemical reactions involving derivatives of this compound have demonstrated the formation of new C(sp2)-S bonds, offering a pathway to synthesize a wide range of chemical structures and highlighting the compound's reactivity and potential for diverse chemical transformations (L. Dai et al., 2021).
Physical Properties Analysis
Studies on related compounds have provided detailed information on thermal stability, molecular weight, and solubility, which are crucial for understanding the physical behavior of this compound in various conditions and its suitability for different applications (H. Demir, 2012).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from related studies, which have explored aspects such as electrochemical energy gaps and the behavior of compounds under different reaction conditions. These insights are vital for predicting the reactivity and interaction of this compound with various substrates (I. Kaya & M. Yildirim, 2007).
Scientific Research Applications
Bioreduction and Environmental Applications : Mac Rae and Cameron (1985) studied the bioreduction of 4-methylsulfinyl phenol by Klebsiella pneumoniae, showing its conversion to 4-methylthiophenol. This research suggests the potential use of this compound in environmental bioremediation or as a model for understanding bacterial metabolism of organophosphorus compounds (Mac Rae & Cameron, 1985).
Electrolytic Reduction in Organic Chemistry : Kunugi and Abe (1984) explored the electrolytic reduction of certain sulfinyl compounds, demonstrating the potential of 4-(Methylsulfinyl)phenol derivatives in synthetic organic chemistry (Kunugi & Abe, 1984).
Phenol-Sulfuric Acid Reaction for Sugar Analysis : Dubois et al. (1956) developed a method for determining sugars and related substances using a phenol-sulfuric acid reaction. This highlights the potential application of this compound in analytical chemistry, particularly in carbohydrate analysis (Dubois et al., 1956).
Synthesis of Nitroquinolines : Máslankiewicz et al. (2005) investigated the synthesis of nitroquinolines using 4-substituted 3'-methylsulfinyl-3,4'-diquinolinyl sulfides. This study suggests the utility of this compound derivatives in the synthesis of complex organic compounds (Máslankiewicz et al., 2005).
Antimicrobial and Cytotoxic Applications : Chen et al. (2021) found that certain phenolic bisabolane sesquiterpenoids, including compounds with a methylsulfinyl group, showed antimicrobial and cytotoxic activities. This indicates potential pharmaceutical or biotechnological applications for this compound and its derivatives (Chen et al., 2021).
Bacterial Metabolism and Environmental Degradation : Engelhardt, Rast, and Wallnöfer (1977) researched the metabolism of substituted phenols, including 4-(methylsulfinyl)-phenol, by soil bacteria. This study is relevant for understanding the environmental degradation of phenolic compounds (Engelhardt et al., 1977).
Adsorption and Environmental Purification : Yin et al. (2010) investigated the adsorption of phenols using magnetic polysulfone microcapsules. This research suggests that this compound could be used in environmental purification and wastewater treatment technologies (Yin et al., 2010).
Crystal Structure Analysis : Shockravi et al. (2003) synthesized and analyzed the crystal structure of sulfinyl compounds, providing insights into the molecular structure and potential applications in material science or molecular engineering (Shockravi et al., 2003).
Pesticide Degradation by Soil Bacteria : Sheela and Pai (1983) studied the metabolism of fensulfothion, a pesticide, which degrades to this compound, by soil bacteria. This research is significant for understanding the biodegradation of pesticides and environmental detoxification (Sheela & Pai, 1983).
Safety and Hazards
4-(Methylsulfinyl)phenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Mechanism of Action
Target of Action
It’s known that many phenolic compounds interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
Phenolic compounds generally exert their effects through interactions with cellular proteins, potentially altering their structure and function .
Biochemical Pathways
4-(Methylsulfinyl)phenol is known to be metabolized by certain soil bacteria, such as Nocardia spec. DSM 43251 . The compound is oxidized, with the rate of degradation depending on the substrate’s ability to support growth . The process involves hydroxylation of the benzene ring, followed by ring cleavage between carbon atoms 2 and 3 to give 2-hydroxy-5-methylsulfinylmuconic semialdehyde .
Pharmacokinetics
Its solubility in organic solvents like ethanol and acetone suggests it may have good bioavailability .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it needs to be stored away from sunlight, humidity, and high temperatures . Its action can also be influenced by the presence of other carbon sources, as seen in its metabolism by soil bacteria .
properties
IUPAC Name |
4-methylsulfinylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQSJUGIZGMDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901221 | |
Record name | NoName_308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14763-64-5 | |
Record name | 4-(Methylsulfinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14763-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfinyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulphinyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-(Methylsulfinyl)phenol formed in the environment?
A: this compound is often observed as a degradation product of certain organophosphorus pesticides. For instance, it can be generated through the photodegradation of dipropyl 4-(methylthio) phenyl phosphate (propaphos) under xenon lamp irradiation. [] This process involves both oxidation and hydrolysis reactions, leading to the formation of various metabolites, including this compound, in both methanol and water solutions. [] Furthermore, this compound can arise from the microbial metabolism of other organophosphorus pesticides. For example, Klebsiella pneumoniae can reduce the pesticide fensulfothion to 4-methylthiophenol, which can then be further oxidized to this compound. []
Q2: What are the broader implications of this compound formation in the environment?
A: The formation of this compound and similar phenolic compounds through the degradation of organophosphorus pesticides raises concerns about their persistence and potential toxicity in the environment. [] While the provided research focuses on the formation and bacterial metabolism of this compound, further research is crucial to fully understand its environmental fate, degradation pathways, and potential long-term ecological effects. This knowledge is essential for developing effective strategies to mitigate any negative impacts associated with these pesticide degradation products.
Q3: How is this compound relevant to the study of fenamiphos degradation?
A: While not directly observed in the fenamiphos degradation study [], this compound is structurally similar to the identified metabolites of fenamiphos, which include 3-methyl-4-(methylsulfinyl)phenol and 3-methyl-4-(methylsulfonyl)phenol. [] This structural similarity suggests a possible link in their degradation pathways. Understanding the metabolic fate of such compounds, including this compound, is crucial for assessing the environmental impact of pesticides like fenamiphos.
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